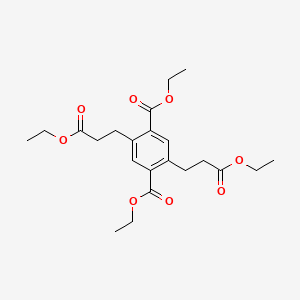
diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate, also known as DEEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DEEP is a terephthalate derivative that has been synthesized through a variety of methods, including the reaction of terephthalic acid with diethyl 3-oxopropylmalonate and the reaction of terephthalic acid with diethyl ethoxymethylenemalonate.
Mecanismo De Acción
The mechanism of action of diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate is not well understood, but it is believed to be related to its ability to form conjugated structures. This compound contains two ester groups and two ketone groups, which can undergo condensation reactions to form conjugated structures. These conjugated structures are believed to be responsible for the optoelectronic properties of this compound and its derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound and its derivatives have low toxicity and are not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high yields and purity. This compound and its derivatives have excellent optoelectronic properties, making them useful for the synthesis of conjugated polymers and metal-organic frameworks. However, this compound has some limitations, including its limited solubility in common solvents and its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for research on diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives. One area of interest is the synthesis of new this compound derivatives with improved optoelectronic properties. Another area of interest is the development of new applications for this compound and its derivatives, particularly in the field of organic electronics. Additionally, research is needed to better understand the mechanism of action of this compound and its derivatives, as well as their potential biochemical and physiological effects.
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. This compound is relatively easy to synthesize and has high yields and purity. This compound and its derivatives have excellent optoelectronic properties, making them useful for the synthesis of conjugated polymers and metal-organic frameworks. However, more research is needed to better understand the mechanism of action of this compound and its derivatives, as well as their potential biochemical and physiological effects.
Métodos De Síntesis
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate can be synthesized through a variety of methods, including the reaction of terephthalic acid with diethyl 3-oxopropylmalonate and the reaction of terephthalic acid with diethyl ethoxymethylenemalonate. These methods have been optimized and improved over the years, resulting in high yields and purity of this compound.
Aplicaciones Científicas De Investigación
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has shown potential applications in scientific research, particularly in the field of organic electronics. This compound has been used as a building block for the synthesis of conjugated polymers, which have been shown to have excellent optoelectronic properties. This compound has also been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Propiedades
IUPAC Name |
diethyl 2,5-bis(3-ethoxy-3-oxopropyl)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-5-27-19(23)11-9-15-13-18(22(26)30-8-4)16(10-12-20(24)28-6-2)14-17(15)21(25)29-7-3/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRSLKIMHCXYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1C(=O)OCC)CCC(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-benzoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5147084.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5147089.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5147094.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5147095.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5147106.png)

![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)


![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)

![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)
